Unii-amu68B5dyv
Overview
Description
Synthesis Analysis
- The synthesis of various molecular magnets, including those with complex metallic networks, provides insight into the formation of intricate compounds. For example, the synthesis of molecular magnets formulated as [ZII(bpy)3][ClO4][MIICrIII(ox)3] involves the creation of a three-dimensional bimetallic network, showcasing the complexity and precision required in the synthesis of advanced compounds like Unii-amu68B5dyv (Coronado, Galán-Mascarós, Gómez-García, & Martínez-Agudo, 2001).
Molecular Structure Analysis
- The molecular structures of various compounds, such as mononuclear and tetranuclear systems, provide an understanding of the complexity of molecular structures in chemistry. These structures often feature intricate bonding and geometries, as seen in the case of mononuclear inclusion compounds and tetrametal systems derived from Schiff base ligands (Nayak et al., 2006).
Chemical Reactions and Properties
- The creation of compounds like Unii-amu68B5dyv involves complex chemical reactions, as seen in the synthesis of various coordination compounds. For instance, the formation of heterodinuclear, heterotrinuclear, and heterotetranuclear compounds, as well as cocrystallized complexes, demonstrates the diversity of chemical reactions and properties in inorganic chemistry (Hazra et al., 2010).
Physical Properties Analysis
- Investigating the physical properties of compounds like Unii-amu68B5dyv requires an understanding of their chemical structure and behavior. Studies on the molecular modeling of physical properties, such as boiling points and molar volumes, provide a foundation for understanding these aspects in complex compounds (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
- Analyzing the chemical properties of complex molecules involves understanding their interactions and bonding. Research on the synthesis and crystal structures of various complexes, such as CuIIBiIII and CuIIBaIICuII, offers insights into the chemical properties that would be relevant to Unii-amu68B5dyv (Hazra et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-chloroacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPODUJJKFOJKOZ-QDBZYVRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CCl)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amu68B5dyv | |
CAS RN |
83881-08-7 | |
Record name | 21-Chloro-9,11beta-epoxy-17-hydroxy-16alpha-methyl-9beta-pregna-1,4-diene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-CHLORO-9,11.BETA.-EPOXY-17-HYDROXY-16.ALPHA.-METHYL-9.BETA.-PREGNA-1,4-DIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMU68B5DYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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